3-Bromo-2-iodo-5,6-dimethoxypyridine
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Overview
Description
3-Bromo-2-iodo-5,6-dimethoxypyridine is a heterocyclic organic compound with the molecular formula C7H7BrINO2 It is a derivative of pyridine, featuring bromine and iodine atoms at the 3rd and 2nd positions, respectively, and methoxy groups at the 5th and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-iodo-5,6-dimethoxypyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination and iodination of a dimethoxypyridine precursor. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-iodo-5,6-dimethoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-2-iodo-5,6-dimethoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-iodo-5,6-dimethoxypyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and structures. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-iodopyridine
- 5-Bromo-2-iodopyridine
- 3-Bromo-5-iodobenzoic acid
Comparison
Compared to similar compounds, 3-Bromo-2-iodo-5,6-dimethoxypyridine is unique due to the presence of methoxy groups at the 5th and 6th positions, which can influence its reactivity and properties. The combination of bromine and iodine atoms also provides distinct chemical behavior, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
3-bromo-2-iodo-5,6-dimethoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrINO2/c1-11-5-3-4(8)6(9)10-7(5)12-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHGCHFLLGSNHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1OC)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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